5-chloro-N-[4-(furan-2-carbonylamino)-3-methoxyphenyl]-3-methyl-1-benzofuran-2-carboxamide
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Overview
Description
5-CHLORO-N-[4-(FURAN-2-AMIDO)-3-METHOXYPHENYL]-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring, a furan ring, and various functional groups, making it a molecule of interest in medicinal and synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications using reagents such as chlorinating agents and amides .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. Techniques such as recrystallization and chromatography are employed to purify the final compound .
Chemical Reactions Analysis
Types of Reactions
5-CHLORO-N-[4-(FURAN-2-AMIDO)-3-METHOXYPHENYL]-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures and solvents such as ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-CHLORO-N-[4-(FURAN-2-AMIDO)-3-METHOXYPHENYL]-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 5-CHLORO-N-[4-(FURAN-2-AMIDO)-3-METHOXYPHENYL]-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Furoic Acid: A simpler furan derivative with antimicrobial properties.
5-Chlorobenzofuran: Shares the benzofuran core but lacks the additional functional groups.
N-(4-Furan-2-ylphenyl)acetamide: Contains a furan ring and amide group but differs in overall structure .
Uniqueness
5-CHLORO-N-[4-(FURAN-2-AMIDO)-3-METHOXYPHENYL]-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE is unique due to its combination of functional groups and structural complexity, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
6118-25-8 |
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Molecular Formula |
C22H17ClN2O5 |
Molecular Weight |
424.8 g/mol |
IUPAC Name |
5-chloro-N-[4-(furan-2-carbonylamino)-3-methoxyphenyl]-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H17ClN2O5/c1-12-15-10-13(23)5-8-17(15)30-20(12)22(27)24-14-6-7-16(19(11-14)28-2)25-21(26)18-4-3-9-29-18/h3-11H,1-2H3,(H,24,27)(H,25,26) |
InChI Key |
INXCKURAHKVOSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)NC3=CC(=C(C=C3)NC(=O)C4=CC=CO4)OC |
Origin of Product |
United States |
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